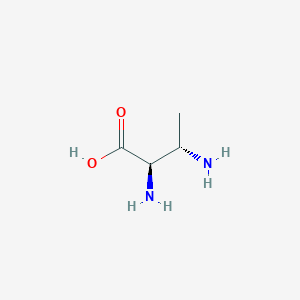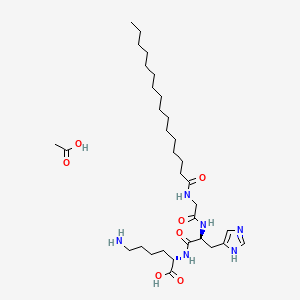
palmitoyl-Gly-His-Lys-OH.CH3CO2H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-Gly-His-Lys-OH.CH3CO2H involves the attachment of the palmitic acid moiety to the tripeptide sequence. The process typically includes the following steps:
Peptide Synthesis: The tripeptide sequence (glycine-histidine-lysine) is synthesized using standard solid-phase peptide synthesis techniques.
Palmitoylation: The synthesized tripeptide is then reacted with palmitic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for commercial use in cosmetics and pharmaceuticals .
Análisis De Reacciones Químicas
Types of Reactions
Palmitoyl-Gly-His-Lys-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its structure and properties.
Reduction: Reduction reactions can modify the peptide sequence or the palmitic acid component.
Substitution: Substitution reactions can occur at the peptide or palmitic acid moieties, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Palmitoyl-Gly-His-Lys-OH
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: In biological research, it is investigated for its role in cell signaling and interaction with cellular components.
Medicine: The compound’s ability to stimulate collagen production makes it a promising candidate for wound healing and anti-aging treatments.
Industry: It is widely used in the cosmetics industry for its skin-enhancing properties, including improving skin elasticity and reducing wrinkles
Mecanismo De Acción
The mechanism of action of palmitoyl-Gly-His-Lys-OH.CH3CO2H involves its interaction with fibroblasts, the primary cells responsible for collagen synthesis. The compound mimics natural signaling molecules, stimulating fibroblasts to produce collagen and other extracellular matrix components. This process enhances skin firmness and texture. Additionally, the compound exhibits antioxidant properties, protecting cells from free radical damage and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl Pentapeptide-4: Another peptide known for its anti-aging properties.
Copper Tripeptide-1: A peptide that includes copper ions, known for its wound healing and skin regeneration capabilities.
Palmitoyl Tetrapeptide-7: A peptide that reduces inflammation and promotes skin health.
Uniqueness
Palmitoyl-Gly-His-Lys-OH.CH3CO2H stands out due to its specific tripeptide sequence and the addition of the palmitic acid moiety, which enhances its skin permeability and stability. This unique combination makes it particularly effective in stimulating collagen production and improving skin health .
Propiedades
Fórmula molecular |
C32H58N6O7 |
|---|---|
Peso molecular |
638.8 g/mol |
Nombre IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H54N6O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;1-2(3)4/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H3,(H,3,4)/t25-,26-;/m0./s1 |
Clave InChI |
FCLHTRNUQAILFR-CCQIZPNASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


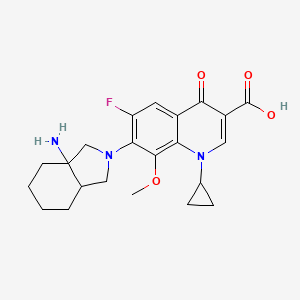
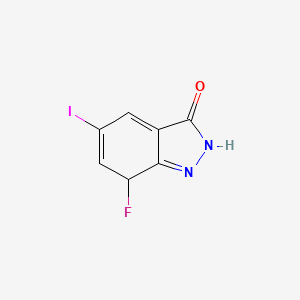


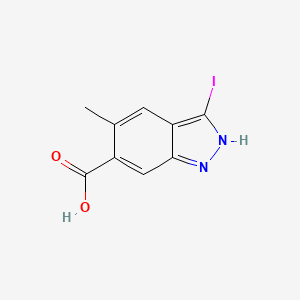
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)

![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
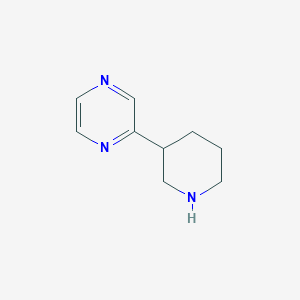
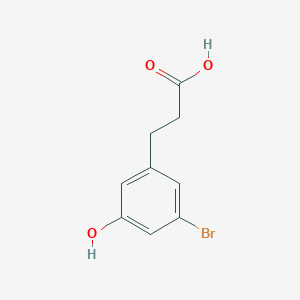
![(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12327660.png)
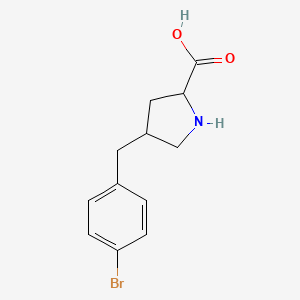
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
